molecular formula C10H14N2O3S2 B14807003 N-(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide

Cat. No.: B14807003
M. Wt: 274.4 g/mol
InChI Key: DKPYDZPDPRVCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide: is a complex organic compound that features a pyridine ring substituted with cyclopropoxy and methylthio groups, as well as a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of Substituents: The cyclopropoxy and methylthio groups are introduced through nucleophilic substitution reactions. For example, the cyclopropoxy group can be added via the reaction of a cyclopropyl halide with a pyridine derivative.

    Sulfonamide Formation: The methanesulfonamide moiety is introduced by reacting the pyridine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide can undergo various types of chemical reactions:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)methanesulfonamide: Lacks the cyclopropoxy and methylthio groups.

    N-(4-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanesulfonamide: Similar structure but different substitution pattern.

Uniqueness

N-(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new pharmaceuticals or materials with tailored properties.

Properties

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(4-cyclopropyloxy-3-methylsulfanylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S2/c1-16-9-8(15-7-3-4-7)5-6-11-10(9)12-17(2,13)14/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

DKPYDZPDPRVCLO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CN=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.